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Compound of Interest

Compound Name: Methylbutynol

Cat. No.: B8815637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic

Resonance (NMR) chemical shifts for 2-methyl-3-butyn-2-ol, commonly known as

methylbutynol. This document details the experimentally observed chemical shifts, provides a

detailed protocol for obtaining quantitative 13C NMR data, and visually represents the

molecular structure and its corresponding spectral data.

13C NMR Chemical Shift Data of 2-Methyl-3-butyn-2-
ol
The 13C NMR spectrum of 2-methyl-3-butyn-2-ol exhibits four distinct signals, corresponding to

the four unique carbon environments within the molecule. The chemical shifts, recorded in

deuterated chloroform (CDCl3), are summarized in the table below. The assignments are

based on established principles of 13C NMR spectroscopy where carbons attached to

electronegative atoms and carbons of alkynes show characteristic downfield shifts.
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Carbon Atom Chemical Environment Chemical Shift (δ) in ppm

C1 Methyl (CH3) 31.4

C2 Quaternary alcohol (C-OH) 65.2

C3 Alkynyl (C≡C-H) 88.9

C4 Alkynyl (C≡C-H) 70.1

Solvent: CDCl3. Data sourced from SpectraBase.[1]

Experimental Protocol for Quantitative 13C NMR
Spectroscopy
This section outlines a detailed methodology for acquiring a quantitative 13C NMR spectrum of

a liquid sample such as 2-methyl-3-butyn-2-ol.

2.1. Sample Preparation

Sample Purity: Ensure the 2-methyl-3-butyn-2-ol sample is of high purity to avoid

interference from impurity signals.

Solvent Selection: Use a deuterated solvent in which the sample is fully soluble. Deuterated

chloroform (CDCl3) is a common choice for non-polar to moderately polar organic

molecules.

Concentration: For a quantitative 13C NMR spectrum, a higher concentration is generally

preferred to obtain a good signal-to-noise ratio in a reasonable time. A typical concentration

range is 50-100 mg of the analyte dissolved in 0.6-0.7 mL of the deuterated solvent.

Internal Standard (Optional): For precise quantification, an internal standard with a known

concentration and a single, well-resolved 13C NMR signal that does not overlap with the

analyte signals can be added. Tetramethylsilane (TMS) is often used as a chemical shift

reference (0 ppm) but is not ideal for quantification due to its volatility.

Sample Filtration: Filter the final solution through a small plug of glass wool in a Pasteur

pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can
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degrade the spectral resolution.

Degassing (Optional): For samples sensitive to oxidation or for very precise measurements,

degassing the sample by several freeze-pump-thaw cycles can remove dissolved

paramagnetic oxygen, which can affect relaxation times and line widths.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a quantitative 13C NMR experiment on a

modern NMR spectrometer (e.g., Bruker Avance series).

Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling

(e.g., zgig on Bruker instruments) should be used. This pulse sequence decouples protons

during acquisition to simplify the spectrum to single lines for each carbon, while keeping the

decoupler off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE),

which can lead to non-quantitative signal intensities.

Spectrometer Frequency: While spectra can be acquired on instruments of various field

strengths (e.g., 300, 400, 500 MHz for ¹H), higher fields will provide better signal dispersion

and sensitivity for 13C.

Acquisition Time (at): Typically set between 1 to 2 seconds to ensure good digital resolution.

Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The delay should

be at least 5 times the longest longitudinal relaxation time (T1) of any carbon nucleus in the

molecule. For quaternary carbons, T1 values can be long (several seconds to minutes). A

conservative relaxation delay of 30-60 seconds is often a good starting point for small

molecules.

Pulse Width/Angle: A 90° pulse angle maximizes the signal for a single scan.

Spectral Width (sw): A typical spectral width for 13C NMR is 200-250 ppm to ensure all

carbon signals are captured.

Number of Scans (ns): The number of scans will depend on the sample concentration and

the desired signal-to-noise ratio. For a moderately concentrated sample, several hundred to

a few thousand scans may be required.
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Temperature: Maintain a constant and well-calibrated temperature throughout the

experiment, typically 298 K (25 °C).

2.3. Data Processing

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of

0.3 to 1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption line

shape.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across

the spectrum.

Integration: Integrate the well-resolved signals corresponding to each carbon atom. The

integral values will be directly proportional to the number of carbon nuclei contributing to

each signal.

Visualizations
The following diagrams illustrate the molecular structure of 2-methyl-3-butyn-2-ol and the

relationship between its carbon atoms and their respective 13C NMR chemical shifts.
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Molecular Structure of 2-Methyl-3-butyn-2-ol
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Caption: Molecular structure of 2-methyl-3-butyn-2-ol with carbon numbering.
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13C NMR Chemical Shift Assignments for 2-Methyl-3-butyn-2-ol

Carbon Atoms

Chemical Shifts (ppm)
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Caption: Correlation of carbon atoms in 2-methyl-3-butyn-2-ol to their 13C NMR chemical

shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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